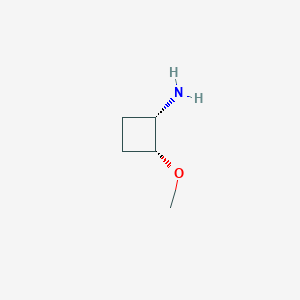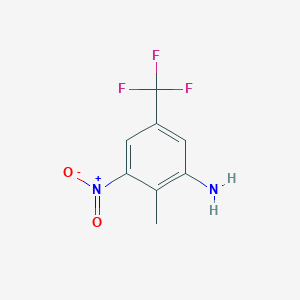
2-Methyl-3-nitro-5-(trifluoromethyl)aniline
Vue d'ensemble
Description
2-Methyl-3-nitro-5-(trifluoromethyl)aniline is an aromatic organic compound characterized by the presence of a nitro group (-NO2), a trifluoromethyl group (-CF3), and a methyl group (-CH3) attached to an aniline (phenylamine) core
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 2-methyl-5-(trifluoromethyl)aniline using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents.
Trifluoromethylation Reaction: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Methylation Reaction: The methyl group can be introduced using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate (CH3)2SO4.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration, trifluoromethylation, and methylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form nitroso compounds or further to nitrates.
Reduction: The nitro group can be reduced to form amines or hydroxylamines.
Substitution Reactions: The compound can undergo electrophilic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Iron (Fe) and hydrochloric acid (HCl), tin (Sn) and hydrochloric acid (HCl).
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2), sulfur trioxide (SO3) for sulfonation.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrates.
Reduction: Amines, hydroxylamines.
Substitution: Halogenated derivatives, sulfonated derivatives.
Applications De Recherche Scientifique
2-Methyl-3-nitro-5-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism by which 2-Methyl-3-nitro-5-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the trifluoromethyl group can enhance the compound's lipophilicity and stability.
Comparaison Avec Des Composés Similaires
1-Methyl-2-nitro-3-(trifluoromethyl)benzene: Similar structure but different position of substituents.
Methyl 3-nitro-5-(trifluoromethyl)benzoate: Contains a carboxylate group instead of an amine group.
This comprehensive overview highlights the significance of 2-Methyl-3-nitro-5-(trifluoromethyl)aniline in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-methyl-3-nitro-5-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-4-6(12)2-5(8(9,10)11)3-7(4)13(14)15/h2-3H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKVILZRKISYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


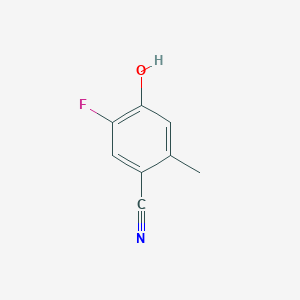
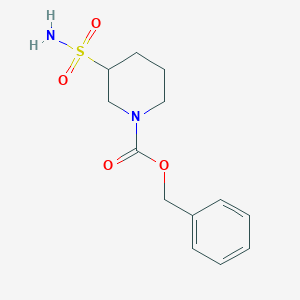
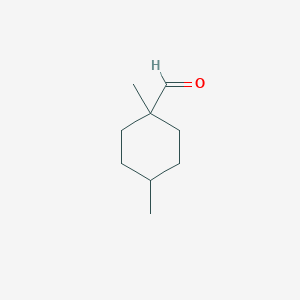
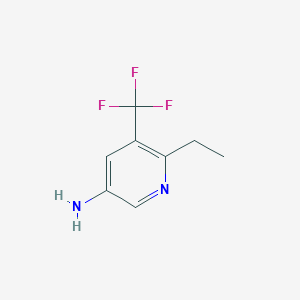
![2-[(2-Chloropyridin-3-yl)oxy]aceticacid](/img/structure/B8061434.png)
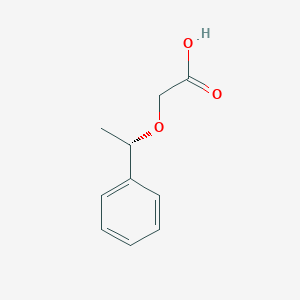

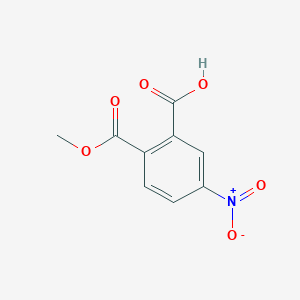
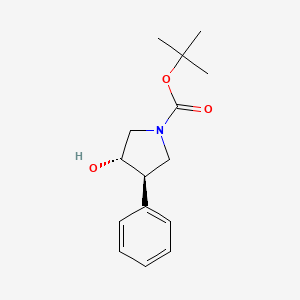
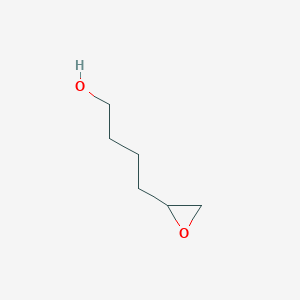
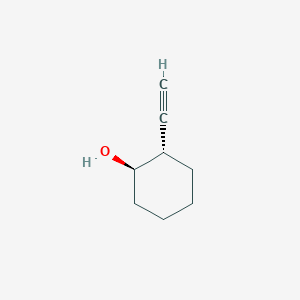
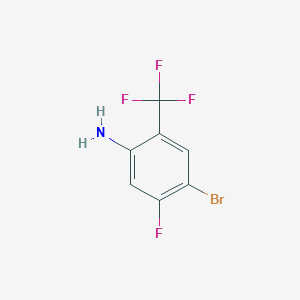
![1-Methyl-1H-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B8061492.png)
